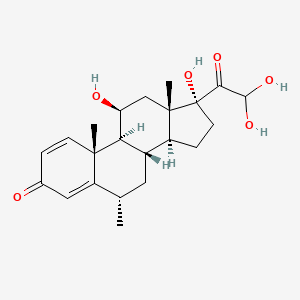

Methylprednisolone acetal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methylprednisolone acetal is a synthetic glucocorticoid corticosteroid, a derivative of prednisolone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is widely used in clinical and veterinary medicine for its ability to modulate the immune response and reduce inflammation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methylprednisolone acetal can be synthesized through various chemical pathways. One common method involves the acetylation of methylprednisolone. The process typically includes the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the final acetal product.

Industrial Production Methods

Industrial production of this compound often involves large-scale acetylation reactions. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The suspension of this compound is prepared using moist heat sterilization or autoclaving in the presence of polysorbate to achieve good physical and chemical stability .

Analyse Chemischer Reaktionen

Types of Reactions

Methylprednisolone acetal undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common substitution reactions include halogenation and alkylation, often using reagents like halogens or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Methylprednisolone acetal has a wide range of applications in scientific research:

Wirkmechanismus

Methylprednisolone acetal exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates gene expression. The compound decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also influences carbohydrate, protein, and lipid metabolism, and maintains fluid and electrolyte homeostasis .

Vergleich Mit ähnlichen Verbindungen

Methylprednisolone acetal is often compared with other glucocorticoids such as prednisone and hydrocortisone. While all these compounds share similar anti-inflammatory and immunosuppressive properties, this compound is known for its higher potency and longer duration of action . Unlike prednisone, which requires conversion to its active form in the liver, this compound is active in its administered form, making it more effective in certain clinical scenarios .

Similar Compounds

- Prednisone

- Hydrocortisone

- Dexamethasone

- Betamethasone

This compound stands out due to its unique pharmacokinetic profile and its ability to be administered in various forms, including oral, injectable, and topical preparations .

Eigenschaften

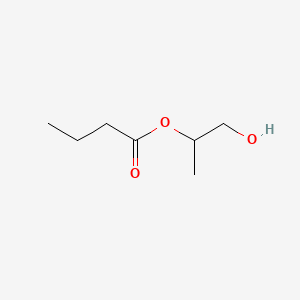

CAS-Nummer |

65644-79-3 |

|---|---|

Molekularformel |

C22H30O6 |

Molekulargewicht |

390.5 g/mol |

IUPAC-Name |

(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2,2-dihydroxyacetyl)-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H30O6/c1-11-8-13-14-5-7-22(28,18(25)19(26)27)21(14,3)10-16(24)17(13)20(2)6-4-12(23)9-15(11)20/h4,6,9,11,13-14,16-17,19,24,26-28H,5,7-8,10H2,1-3H3/t11-,13-,14-,16-,17+,20-,21-,22-/m0/s1 |

InChI-Schlüssel |

YGQIQVGIXHWRFV-XLECKLAMSA-N |

Isomerische SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)C(O)O)O |

Kanonische SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)C(O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Heptanoyloxymethyl)-2-(octanoyloxymethyl)-3-pentanoyloxypropyl] decanoate](/img/structure/B12775801.png)

![(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine](/img/structure/B12775858.png)